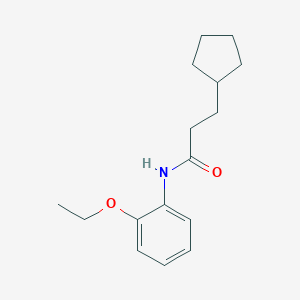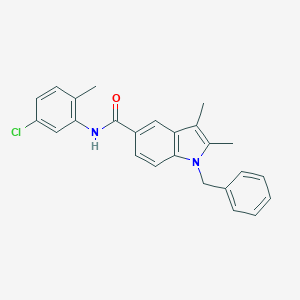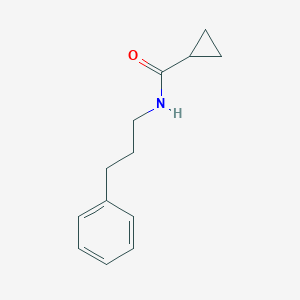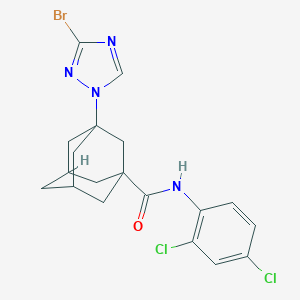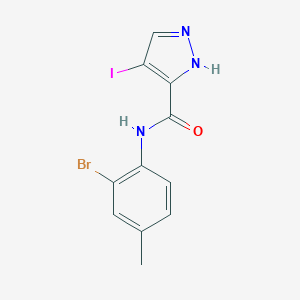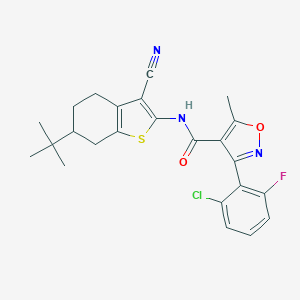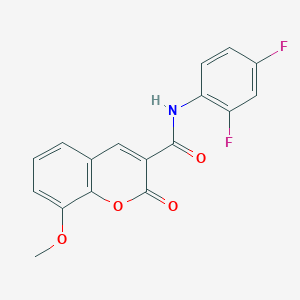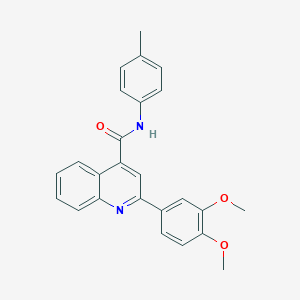
2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-4-quinolinecarboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and aluminum chloride as a catalyst.
Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 4-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinone derivatives.
Reduction: Reduction reactions can target the quinoline core or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-4-quinolinecarboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with a related structure.
Uniqueness
2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-4-quinolinecarboxamide is unique due to the presence of the 3,4-dimethoxyphenyl and 4-methylphenyl groups, which may confer distinct biological activities and physicochemical properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C25H22N2O3 |
|---|---|
Peso molecular |
398.5g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c1-16-8-11-18(12-9-16)26-25(28)20-15-22(27-21-7-5-4-6-19(20)21)17-10-13-23(29-2)24(14-17)30-3/h4-15H,1-3H3,(H,26,28) |
Clave InChI |
CZKHBVYSWSVWJG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dibromo-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-methylcyclopropanecarboxamide](/img/structure/B446566.png)
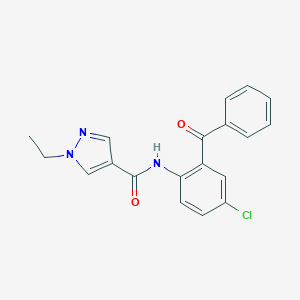
![Methyl 4-(4-cyclohexylphenyl)-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B446568.png)
![Dimethyl 5-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)isophthalate](/img/structure/B446573.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B446574.png)
